

Thermochemical Profile of 9,10-Dihydroacridine: A Technical Guide

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Compound of Interest

Compound Name: 9,10-Dihydroacridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **9,10-dihydroacridine** (also known as acridan). The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who require accurate thermodynamic parameters for this heterocyclic compound.

Quantitative Thermochemical Data

To date, a comprehensive set of experimentally determined thermochemical data for **9,10-dihydroacridine** is not readily available in the public domain. However, computational studies have provided reliable estimates for key thermochemical properties. The following tables summarize the available data, with a clear distinction between computational and experimental values where applicable.

Table 1: Standard Molar Enthalpy of Formation of **9,10-Dihydroacridine** (at 298.15 K)

Phase	$\Delta_f H^\circ$ (kJ·mol ⁻¹)	Method	Reference
Gas	198.7 ± 4.4	Computational (G3(MP2)//B3LYP)	[1]

Table 2: Other Thermochemical Properties of **9,10-Dihydroacridine**

Property	Value	Units	Method	Reference
Standard Enthalpy of Combustion (Solid)	Data Not Available	$\text{kJ}\cdot\text{mol}^{-1}$	-	-
Standard Enthalpy of Sublimation	Data Not Available	$\text{kJ}\cdot\text{mol}^{-1}$	-	-
Standard Gibbs Free Energy of Formation (Gas)	Data Not Available	$\text{kJ}\cdot\text{mol}^{-1}$	-	-

Note: The absence of experimental data highlights a significant gap in the thermochemical characterization of this compound and presents an opportunity for future research.

Experimental Protocols

While specific experimental data for **9,10-dihydroacridine** is lacking, the following sections detail the standard methodologies used to determine the key thermochemical properties presented in the tables. These protocols are generally applicable to solid organic compounds.

Determination of the Enthalpy of Combustion (Solid Phase) by Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled excess of oxygen.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of the solid sample (e.g., **9,10-dihydroacridine**) is placed in a crucible inside a high-pressure vessel known as a "bomb."
- **Oxygen Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

- **Calorimeter Assembly:** The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire in contact with the pellet.
- **Temperature Measurement:** The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is carefully recorded until it reaches a maximum and then begins to cool.
- **Calculation:** The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample and air) and the heat of combustion of the fuse wire.

Determination of the Enthalpy of Sublimation by the Knudsen Effusion Method

The enthalpy of sublimation, the heat required to transform a substance from a solid to a gaseous state, can be determined from vapor pressure measurements at different temperatures. The Knudsen effusion method is a common technique for measuring low vapor pressures of solids.

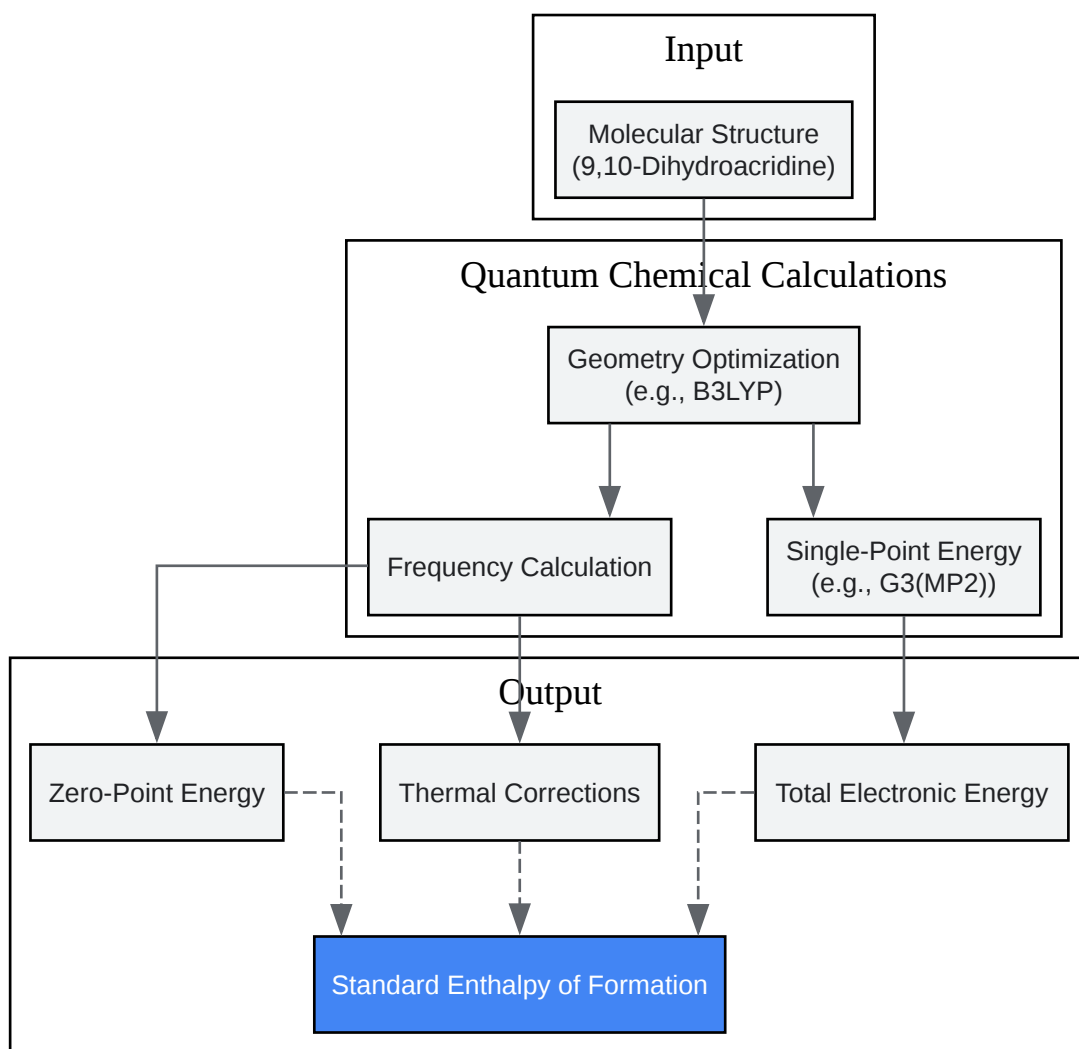
Methodology:

- **Sample Placement:** A small amount of the solid sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.
- **High Vacuum:** The cell is placed in a high-vacuum chamber.
- **Effusion Measurement:** At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.

- Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Hertz-Knudsen equation.
- Temperature Dependence: The experiment is repeated at several different temperatures.
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

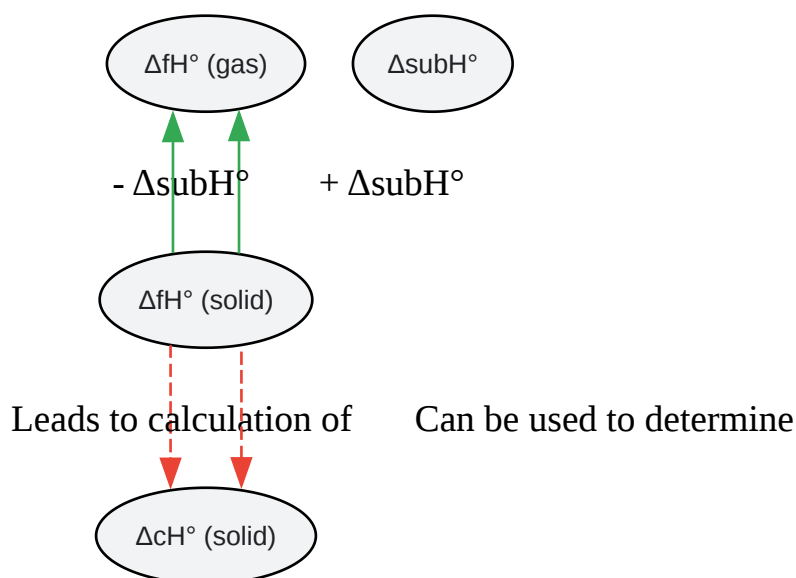
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the thermochemical data of **9,10-dihydroacridine**.



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Computational workflow for determining the enthalpy of formation.



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Relationships between key thermochemical properties.

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References

- 1. researchgate.net [researchgate.net]
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